Methyl 2-(2-nitrophenoxy)benzoate
Description
Methyl 2-(2-nitrophenoxy)benzoate is a nitro-substituted aromatic ester characterized by a benzoate core linked to a 2-nitrophenoxy group. The compound likely serves as a synthetic intermediate or research chemical in organic and medicinal chemistry. Its molecular formula is calculated as C₁₄H₁₁NO₅ (molecular weight: 273.24 g/mol), featuring a nitro group at the ortho position of the phenoxy substituent.
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
methyl 2-(2-nitrophenoxy)benzoate |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)10-6-2-4-8-12(10)20-13-9-5-3-7-11(13)15(17)18/h2-9H,1H3 |
InChI Key |
BHXQCDHDPVXXNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with Methyl 2-(2-nitrophenoxy)benzoate, enabling comparative analysis:
Key Observations:
- Substituent Effects: The 2-nitrophenoxy group in the target compound introduces steric hindrance and electronic effects distinct from simpler nitro-substituted analogs (e.g., Methyl 2-nitrobenzoate). This may influence reactivity in coupling reactions or hydrolysis . Methyl 2-[(2-methylphenoxy)methyl]benzoate () demonstrates that alkylphenoxy groups enhance biological activity (antifungal, antimicrobial), suggesting that the nitro group in the target compound could modify such properties .
- Synthetic Pathways: Nitration methods (e.g., HNO₃/H₂SO₄ vs. Ca(NO₃)₂/CH₃COOH) used for methyl benzoate derivatives () may apply to the target compound, though yields and regioselectivity could differ due to the phenoxy group .
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